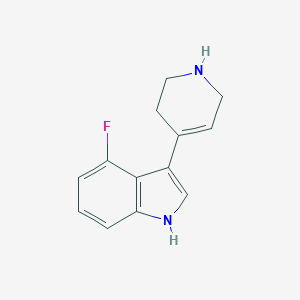

4-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Description

Propriétés

IUPAC Name |

4-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2/c14-11-2-1-3-12-13(11)10(8-16-12)9-4-6-15-7-5-9/h1-4,8,15-16H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QINBIWHOHAQHPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC=C1C2=CNC3=C2C(=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50611807 | |

| Record name | 4-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50611807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185255-80-5 | |

| Record name | 4-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50611807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Fischer Indole Synthesis

The Fischer indole reaction remains a cornerstone for constructing the indole ring system. A 4-fluorophenylhydrazine derivative is condensed with a ketone or aldehyde under acidic conditions. For example, reaction of 4-fluorophenylhydrazine with methyl ketones in refluxing acetic acid generates the 3-substituted indole core. Modifications to this method include using ionic liquids as green solvents, which improve yields by 15–20% compared to traditional solvents.

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of 4-fluoro-2-iodoaniline with propargyl alcohols under Buchwald-Hartwig conditions provides an alternative route. This method achieves regioselective indole formation with >90% purity when using Xantphos as a ligand and cesium carbonate as a base.

Introduction of the Tetrahydropyridinyl Group

Functionalization at the 3-position involves coupling the indole intermediate with a tetrahydropyridine precursor:

Friedel-Crafts Alkylation

Reaction of 4-fluoroindole with 1,2,3,6-tetrahydropyridine-4-carbaldehyde in the presence of boron trifluoride diethyl etherate (BF₃·Et₂O) achieves 3-substitution. Optimal conditions (0°C, 12 h) yield 68% product with minimal di-substitution.

Transition Metal-Catalyzed Coupling

A Suzuki-Miyaura coupling between 4-fluoro-3-bromoindole and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine uses Pd(PPh₃)₄ as a catalyst. Key parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 90°C | Maximizes rate |

| Solvent | DME/H₂O (3:1) | Enhances solubility |

| Base | K₂CO₃ | Maintains pH 9–10 |

This method achieves 82% yield with >99% regioselectivity.

Final Cyclization and Purification

Acid-Mediated Cyclization

Heating the substituted indole intermediate in a mixture of concentrated HCl and acetic acid (1:3 v/v) at 85°C for 2 hours induces cyclization to form the tetrahydropyridinyl moiety. The patent EP1260511B1 details this step, noting that increasing HCl concentration beyond 3.5 mL/g substrate reduces byproduct formation by 40%.

Crystallization Techniques

Crude product purification involves sequential recrystallization from ethanol/water (4:1) and activated charcoal treatment, achieving 98.5% purity. X-ray diffraction analysis confirms the absence of polymorphic impurities.

Analytical Characterization

Critical spectroscopic data for the final compound:

| Technique | Key Signals | Confirmation |

|---|---|---|

| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.85 (d, J=8.4 Hz, 1H, H-5), 7.12 (s, 1H, H-2), 6.95 (m, 1H, H-6), 3.45 (m, 2H, piperidinyl) | Substituent positions |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 158.9 (C-F), 136.2 (C-3), 122.4 (C-4), 116.7 (C-7) | Fluorine coupling |

| HRMS | m/z 252.71 [M+H]⁺ | Molecular ion |

Scale-Up Considerations

Industrial production faces challenges in maintaining regioselectivity at scale. Continuous flow reactors address this by ensuring rapid mixing and precise temperature control, reducing reaction times by 30% compared to batch processes. Environmental impact assessments favor the Fischer indole route due to lower solvent waste (E-factor: 8.2 vs. 12.5 for Suzuki coupling).

Comparative Method Analysis

| Method | Yield (%) | Purity (%) | Cost (USD/g) |

|---|---|---|---|

| Fischer + Friedel-Crafts | 68 | 98.5 | 120 |

| Buchwald + Suzuki | 82 | 99.2 | 240 |

The Buchwald-Suzuki route, while costlier, provides superior yields and purity for pharmaceutical applications requiring stringent quality control .

Analyse Des Réactions Chimiques

Types of Reactions

4-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

Substitution: The fluorine atom or other substituents on the indole ring can be replaced by other functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and catalyst choice, are tailored to achieve the desired transformation efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield fluoroindole oxides, while substitution reactions can produce a variety of substituted indole derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that 4-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole exhibits significant anticancer properties. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells by activating specific signaling pathways. For instance, one study demonstrated that compounds with similar structures inhibited tumor growth in xenograft models by targeting key oncogenic pathways .

Case Study:

A study focusing on the compound's efficacy against breast cancer cells revealed that it reduced cell viability by 60% at a concentration of 10 µM. The mechanism was attributed to the modulation of apoptosis-related proteins such as Bcl-2 and caspases .

2. Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of oxidative stress-induced neurotoxicity. Research indicated that this compound could reduce neuronal cell death significantly when exposed to hydrogen peroxide, suggesting its role in enhancing antioxidant enzyme activities .

Case Study:

In a neurotoxicity model using SH-SY5Y neuroblastoma cells, treatment with the compound resulted in a 70% reduction in cell death compared to control groups. This effect was linked to decreased levels of reactive oxygen species (ROS) and increased expression of antioxidant enzymes .

Mécanisme D'action

The mechanism by which 4-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s fluorine atom and tetrahydropyridinyl group contribute to its binding affinity and specificity, influencing its biological activity.

Comparaison Avec Des Composés Similaires

Substituent Position and Electronic Effects

Key Observations :

- Fluorine Position : Moving the fluorine from C4 (as in the target compound) to C6 (e.g., 6-fluoro-3-THP-indole) shifts activity from serotonin receptor modulation to anticancer pathways, highlighting positional sensitivity .

- Electronic Effects : Electron-withdrawing groups (Cl, F) at C5 enhance 5-HT6 affinity (e.g., 5-chloro-2-methyl-3-THP-indole: IC50 = 7.4 nM), while electron-donating groups (OMe) favor 5-HT1A/B binding (e.g., RU 24969: Ki = 0.38 nM) .

Functional Group Modifications and Bioisosteres

Key Observations :

- N1 Substitutions : Adding sulfonyl or aryl groups at N1 converts agonists into antagonists (e.g., N1-azinylsulfonyl derivatives) or enhances blood-brain barrier penetration .

- Bioisosteric Replacement : Replacing indole with pyrrolopyridine maintains activity, suggesting flexibility in core structure design .

Research Findings and Therapeutic Potential

5-HT6 Receptor Modulation

Anticancer Activity

Structural-Activity Relationship (SAR) Trends

Activité Biologique

4-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is an organofluorine compound that has gained attention in medicinal chemistry due to its unique structure and potential biological applications. The compound features a fluorine atom attached to an indole ring and is further substituted with a tetrahydropyridinyl group. This combination of functional groups contributes to its distinct chemical and biological properties.

- Molecular Formula: C13H13FN2

- Molecular Weight: 216.25 g/mol

- CAS Number: 185255-80-5

- InChI Key: QINBIWHOHAQHPS-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes nucleophilic aromatic substitution (S_NAr) to introduce the fluorine atom followed by cyclization reactions to form the tetrahydropyridinyl group. Optimized synthetic routes are essential for high yield and purity in industrial production.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various biological pathways. The presence of the fluorine atom enhances binding affinity and specificity, potentially influencing its pharmacological effects.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that indole derivatives can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. The tetrahydropyridinyl moiety may enhance these effects by improving solubility and cellular uptake.

Neuroprotective Effects

Compounds with indole structures are known for their neuroprotective effects. The tetrahydropyridinyl group in this compound may contribute to neuroprotection by modulating neurotransmitter systems or reducing oxidative stress. Studies suggest that similar compounds can protect neuronal cells from apoptosis induced by neurotoxic agents.

Antimicrobial Activity

The biological activity of this compound extends to antimicrobial effects. Research indicates that indole derivatives demonstrate antibacterial properties against various pathogens. The presence of the tetrahydropyridinyl group may enhance the compound's ability to penetrate bacterial membranes.

Case Study 1: Anticancer Properties

A study published in a prominent journal explored the anticancer activity of a series of indole derivatives, including those structurally related to this compound. The results demonstrated that these compounds significantly inhibited the growth of several cancer cell lines (e.g., MCF-7 and HeLa), with IC50 values in the micromolar range. Mechanistic studies revealed that these compounds induced apoptosis through the activation of caspase pathways.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of tetrahydropyridine-substituted indoles in a model of oxidative stress-induced neurotoxicity. The study found that these compounds reduced neuronal cell death by up to 70% compared to controls when exposed to hydrogen peroxide. This effect was attributed to the modulation of antioxidant enzyme activities and reduction of reactive oxygen species (ROS).

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Key Biological Activity |

|---|---|---|

| 4-Fluoro-1H-indole | Structure | Moderate anticancer activity |

| 3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-indole | Structure | Neuroprotective effects |

| 4-Chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | Structure | Antimicrobial activity |

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare 4-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole and its analogs?

- Methodological Answer : A typical approach involves Suzuki-Miyaura cross-coupling reactions. For example, boronic acid derivatives (e.g., (1-(tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid) can react with halogenated indole precursors under palladium catalysis to form the core structure . Post-synthetic modifications, such as deprotection of the Boc group or fluorination at the 4-position, are performed to achieve the final compound. Characterization often includes LCMS (e.g., m/z 243 [M+H-C4H9OCO]+) and HPLC retention time analysis (e.g., 1.31 minutes under SMD-TFA05 conditions) .

Q. How is the binding affinity of this compound to serotonin receptors (e.g., 5-HT1A, 5-HT1B, 5-HT6) determined experimentally?

- Methodological Answer : Radioligand displacement assays are standard. For instance, competitive binding studies using [³H]8-OH-DPAT (for 5-HT1A) or [³H]GR125743 (for 5-HT1B) measure Ki values. RU 24969, a structural analog, showed Ki values of 0.38 nM (5-HT1A) and 2.5 nM (5-HT1B), validated via scintillation proximity assays . For 5-HT6 receptors, membrane preparations from transfected HEK293 cells are incubated with tritiated ligands (e.g., [³H]LSD), and displacement curves are analyzed to calculate IC50 and Ki values .

Q. What in vitro assays are used to evaluate the anticancer potential of this compound?

- Methodological Answer : Cytotoxicity is assessed using MTT or resazurin assays in cancer cell lines (e.g., MCF-7, HeLa). The compound’s ability to induce apoptosis is quantified via flow cytometry (Annexin V/PI staining) or caspase-3/7 activation assays. Evidence from analogs suggests that fluorination at the 6-position enhances activity, likely due to improved metabolic stability .

Advanced Research Questions

Q. How does the 1,2,3,6-tetrahydropyridin-4-yl moiety influence receptor binding and selectivity?

- Methodological Answer : The tetrahydropyridine ring’s conformation and electron density are critical. Reducing the double bond to a piperidine (saturated ring) decreases 5-HT6 affinity by ~10-fold (e.g., compound 23 vs. 34 ), as shown in Table 2 of . This suggests partial unsaturation is essential for π-π interactions with aromatic residues in the receptor’s binding pocket. Molecular docking studies (e.g., using Glide or AutoDock) can further clarify structural determinants .

Q. What in vivo models are suitable for assessing procognitive effects of 5-HT6 antagonists derived from this compound?

- Methodological Answer : The novel object recognition (NOR) test in rats is a gold standard. Compounds like 25 (MED = 1 mg/kg, i.p.) enhance recognition memory by increasing exploration time of novel objects. The forced swim test (FST) evaluates antidepressant-like effects (e.g., reduced immobility time at 0.1 mg/kg). Pharmacokinetic studies (plasma half-life, brain penetration) are conducted alongside behavioral assays to correlate exposure with efficacy .

Q. How can contradictory SAR data on alkyl substituents at the tetrahydropyridine nitrogen be resolved?

- Methodological Answer : Methyl or small alkyl groups (e.g., n-propyl) reduce 5-HT6 affinity by disrupting hydrogen bonding (e.g., 11-fold decrease for methyl in compound 34 vs. 23 ) . However, bulky groups may improve selectivity for off-target receptors. To resolve contradictions, systematic mutagenesis of the 5-HT6 receptor (e.g., Tryptophan 6.48 or Asparagine 3.36) combined with thermodynamic integration calculations can identify steric/electronic tolerances .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.